molecular formula C18H31N5O5S B14468769 N-Acetyl-L-cysteinyl-L-prolyl-L-leucylglycinamide CAS No. 66080-68-0

N-Acetyl-L-cysteinyl-L-prolyl-L-leucylglycinamide

Cat. No.: B14468769
CAS No.: 66080-68-0
M. Wt: 429.5 g/mol
InChI Key: BUDFATMZLGSHFA-IHRRRGAJSA-N
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Description

N-Acetyl-L-cysteinyl-L-prolyl-L-leucylglycinamide is a synthetic peptide derivative that has garnered interest in various scientific fields due to its unique structural and functional properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Acetyl-L-cysteinyl-L-prolyl-L-leucylglycinamide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process begins with the attachment of the first amino acid to the resin, followed by the stepwise addition of protected amino acids. Each addition involves deprotection and coupling reactions, ensuring the correct sequence of amino acids.

Industrial Production Methods

Industrial production of this compound may involve large-scale SPPS or solution-phase synthesis, depending on the desired yield and purity. The process is optimized to ensure high efficiency and minimal by-products. Advanced purification techniques such as high-performance liquid chromatography (HPLC) are employed to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

N-Acetyl-L-cysteinyl-L-prolyl-L-leucylglycinamide can undergo various chemical reactions, including:

    Oxidation: The thiol group in the cysteine residue can be oxidized to form disulfide bonds.

    Reduction: Disulfide bonds can be reduced back to thiol groups.

    Substitution: The amide bonds in the peptide can undergo nucleophilic substitution reactions under specific conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or iodine can be used as oxidizing agents.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.

    Substitution: Nucleophilic reagents such as hydroxylamine can be used for amide bond cleavage.

Major Products Formed

    Oxidation: Formation of disulfide-linked peptides.

    Reduction: Regeneration of free thiol groups.

    Substitution: Cleavage products of the peptide backbone.

Scientific Research Applications

N-Acetyl-L-cysteinyl-L-prolyl-L-leucylglycinamide has a wide range of applications in scientific research:

    Chemistry: Used as a model compound for studying peptide synthesis and modification.

    Biology: Investigated for its role in cellular signaling and protein interactions.

    Medicine: Explored for its potential therapeutic effects, including antioxidant and anti-inflammatory properties.

    Industry: Utilized in the development of peptide-based drugs and diagnostic tools.

Mechanism of Action

The mechanism of action of N-Acetyl-L-cysteinyl-L-prolyl-L-leucylglycinamide involves its interaction with specific molecular targets and pathways. The cysteine residue’s thiol group can participate in redox reactions, influencing cellular oxidative stress levels. Additionally, the peptide can modulate protein-protein interactions, affecting various signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • S-benzyl-L-cysteinyl-L-prolyl-L-leucylglycinamide
  • N-benzyloxycarbonyl-L-prolyl-L-leucylglycinamide
  • L-prolyl-L-leucylglycinamide

Uniqueness

N-Acetyl-L-cysteinyl-L-prolyl-L-leucylglycinamide stands out due to its acetylated cysteine residue, which imparts unique redox properties and enhances its stability. This modification distinguishes it from other similar peptides and contributes to its diverse range of applications.

Properties

CAS No.

66080-68-0

Molecular Formula

C18H31N5O5S

Molecular Weight

429.5 g/mol

IUPAC Name

(2S)-1-[(2R)-2-acetamido-3-sulfanylpropanoyl]-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C18H31N5O5S/c1-10(2)7-12(16(26)20-8-15(19)25)22-17(27)14-5-4-6-23(14)18(28)13(9-29)21-11(3)24/h10,12-14,29H,4-9H2,1-3H3,(H2,19,25)(H,20,26)(H,21,24)(H,22,27)/t12-,13-,14-/m0/s1

InChI Key

BUDFATMZLGSHFA-IHRRRGAJSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)NCC(=O)N)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CS)NC(=O)C

Canonical SMILES

CC(C)CC(C(=O)NCC(=O)N)NC(=O)C1CCCN1C(=O)C(CS)NC(=O)C

Origin of Product

United States

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